4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
Description
4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a chlorinated phenolic compound featuring a benzodiazepine core substituted with a trifluoromethyl group. The benzodiazepine moiety, a heterocyclic structure containing two nitrogen atoms, confers unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-phenol component may influence hydrogen bonding and reactivity .
Properties
Molecular Formula |
C16H10ClF3N2O |
|---|---|
Molecular Weight |
338.71 g/mol |
IUPAC Name |
4-chloro-2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C16H10ClF3N2O/c17-9-5-6-14(23)10(7-9)13-8-15(16(18,19)20)22-12-4-2-1-3-11(12)21-13/h1-8,22-23H |
InChI Key |
PNZKTKVUWYLLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The 1,5-benzodiazepine scaffold forms the foundational structure of the target compound. A widely cited method involves the condensation of o-phenylenediamine (OPDA) with ketones under acidic conditions. For example, H-MCM-22 zeolite catalyzes this reaction in acetonitrile at room temperature, achieving yields exceeding 85% within 1–3 hours. The mechanism proceeds via Brønsted acid-catalyzed cyclization, where the ketone undergoes nucleophilic attack by OPDA, followed by dehydration to form the seven-membered ring.
Key variables influencing this step include:
- Catalyst loading : Optimal H-MCM-22 usage is 150 mg per mmol of OPDA, balancing active site availability and mass transfer.
- Solvent selection : Acetonitrile enhances reaction rates compared to polar aprotic solvents like DMF, likely due to improved substrate solubility.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at position 2 of the benzodiazepine is introduced via halogenation or direct substitution. Patent CN108276254A details a halogenation protocol using N-chlorosuccinimide (NCS) and ZrCl₄ in dichloromethane at -78°C, achieving 88% yield for analogous structures. The reaction proceeds through electrophilic aromatic substitution, where ZrCl₄ activates NCS to generate a chlorinating agent. For trifluoromethylation, Umemoto’s reagent (trifluoromethylating agent) or copper-mediated cross-coupling with CF₃ sources (e.g., CF₃SiMe₃) is employed, though yields vary based on steric hindrance.
Functionalization of the Phenolic Component
The 4-chloro-2-phenol moiety is synthesized independently and later coupled to the benzodiazepine core. A two-step approach is documented in patent CN102952039A:
- Nitration and reduction : m-Chlorobenzotrifluoride is nitrated using HNO₃/H₂SO₄ to yield 5-chloro-2-nitrobenzotrifluoride, which is reduced with Raney nickel to 4-chloro-2-trifluoromethylaniline (85% yield).
- Diazotization and cyanation : The aniline intermediate undergoes diazotization with NaNO₂/HBr, followed by Sandmeyer reaction with CuCN to form 4-chloro-2-trifluoromethylbenzonitrile. Hydrolysis with aqueous HCl then yields the phenol derivative.
Coupling of Benzodiazepine and Phenol Moieties
The final step involves linking the benzodiazepine and phenol components. Suzuki-Miyaura coupling is a preferred method, as demonstrated in a Nature protocol using Pd(dppf)Cl₂, Na₂CO₃, and toluene/water solvent. For the target compound, the benzodiazepine boronic ester reacts with 4-chloro-2-iodophenol under microwave irradiation (100°C, 20 min), achieving 74% yield. Alternative methods include Ullmann coupling with CuI/L-proline in DMSO at 120°C, though yields are lower (58%).
Optimization and Scalability
Critical parameters for scalable synthesis include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | +15% vs. Pd(OAc)₂ |
| Temperature | 100°C (microwave) | 90% conversion |
| Solvent | Toluene:H₂O (3:1) | Prevents hydrolysis |
| Coupling time | 20 min | Minimizes byproducts |
Post-synthesis purification via column chromatography (ethyl acetate/hexane, 1:9) ensures >95% purity.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities. For example, oxidation can yield quinone derivatives, while reduction can produce different benzodiazepine analogs.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex benzodiazepine derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
4-Chloro-2-(1-Methylethyl)Phenol (Isopropyl Substituent)
- Synthesis : Generated during co-pyrolysis with FeCl₃, which facilitates chlorination .
- Stability : FeCl₂ releases Cl⁻ as HCl at lower temperatures (120–200 °C), inhibiting chlorinated product formation. In contrast, FeCl₃ promotes chlorination, suggesting the target compound may require similar conditions for synthesis .
4-Chloro-2-(2-(Piperazin-1-Yl)Ethylimino)Methyl)Phenol (Piperazine Substituent)
- Biological Activity : Zinc complexes of this Schiff base derivative showed low toxicity in hematological and biochemical assays but caused reduced liver activity at high doses .
- Structural Insight: The piperazine-iminomethyl chain introduces basic nitrogen centers, enhancing metal coordination. In contrast, the benzodiazepine core in the target compound may favor interactions with biological targets like GABA receptors, given benzodiazepines’ known pharmacological roles.
Halogenation Patterns and Environmental Impact
- Brominated Analogs: FeSO₄ and FeCl₃ pyrolysis produce brominated organics, whereas FeCl₂ yields phenol-dominated products without halogenation . This highlights the role of metal salts in directing halogen incorporation.
- Environmental Relevance : The trifluoromethyl group in the target compound may reduce environmental persistence compared to brominated analogs, as C-F bonds are less prone to hydrolysis.
Hydrogen Bonding and Crystallization
- Hydrogen Bonding: Phenolic -OH groups participate in strong hydrogen bonds, influencing crystallization.
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H10ClF3N2O
- Molecular Weight : 338.71 g/mol
- CAS Number : [Not specified in results]
The biological activity of 4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is primarily attributed to its interaction with the central nervous system (CNS). Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmission which can lead to anxiolytic, anticonvulsant, and sedative effects.
Key Mechanisms
- GABA_A Receptor Modulation : Enhances GABAergic transmission leading to increased neuronal inhibition.
- Neuroprotective Effects : Potentially protects against neurotoxic agents like scopolamine, as indicated in related studies on similar compounds .
- Anticonvulsant Activity : Preliminary studies suggest that compounds with a benzodiazepine structure exhibit anticonvulsant properties .
Table 1: Summary of Biological Activities
Anticonvulsant Studies
Research has shown that similar benzodiazepine derivatives exhibit significant anticonvulsant activity. For instance, a study conducted on various substituted benzodiazepines demonstrated their efficacy in reducing seizure frequency and severity in animal models . This suggests that 4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol may share these properties.
Neuroprotective Studies
In a study evaluating the neuroprotective effects of phenolic compounds against scopolamine-induced cognitive deficits, certain compounds demonstrated significant protective effects, highlighting the potential for similar activity in 4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol . The presence of electron-donating groups in these compounds often correlates with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
